![molecular formula C12H14BrN B2384652 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] CAS No. 1823932-58-6](/img/structure/B2384652.png)
6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic isoquinolines, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of specific enzymes or signaling pathways. For example, the anticancer activity of the compound may be attributed to its ability to induce apoptosis by activating the caspase cascade. The antifungal activity of the compound may be due to its ability to inhibit the biosynthesis of ergosterol, a key component of the fungal cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] have been investigated in several studies. In a study by Wang et al., the compound was found to induce apoptosis in human hepatocellular carcinoma cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Another study by Li et al. reported that the compound inhibited the growth of Candida albicans by disrupting the biosynthesis of ergosterol. Additionally, the compound has been shown to inhibit the replication of hepatitis C virus by blocking viral entry and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] in lab experiments is its potential therapeutic applications. The compound has exhibited promising anticancer, antifungal, and antiviral activities, which make it a valuable candidate for further research. However, one limitation of using this compound is its moderate yield and purity. This can make it difficult to obtain sufficient quantities of the compound for large-scale experiments.
Direcciones Futuras
There are several future directions for research on 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]. One direction is to investigate the compound's potential as a therapeutic agent for other diseases, such as bacterial infections and autoimmune disorders. Additionally, the mechanism of action of the compound needs to be further elucidated to fully understand its biological activities. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Finally, the compound's pharmacokinetic and pharmacodynamic properties need to be studied to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] involves the reaction of 2-bromo-1-(cyclobutylmethyl)-1H-isoquinoline with cyclohexene in the presence of a palladium catalyst. The reaction proceeds through a spirocyclization process to yield the desired product. The yield of this reaction is reported to be moderate, but the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Research on 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] has mainly focused on its potential therapeutic applications. This compound has been reported to exhibit anticancer, antifungal, and antiviral activities. In a study conducted by Wang et al., the compound was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. Another study by Li et al. reported that the compound exhibited potent antifungal activity against Candida albicans. Additionally, 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] has been shown to inhibit the replication of hepatitis C virus in vitro.
Propiedades
IUPAC Name |
6-bromospiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-10-2-3-11-9(8-10)4-7-14-12(11)5-1-6-12/h2-3,8,14H,1,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWMQUYLTKTLQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=C(CCN2)C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.